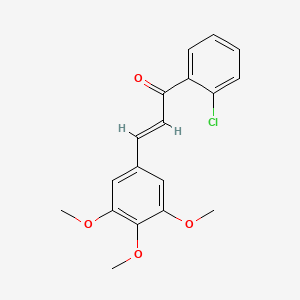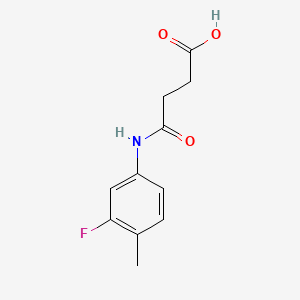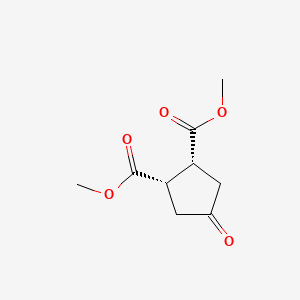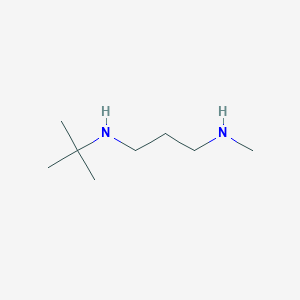
1-(2-Chlorophenyl)-3-(3-chlorophenyl)prop-2-en-1-one
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(3-chlorophenyl)prop-2-en-1-one, also known as Clorobiocin, is a synthetic antibiotic that was first discovered in the 1970s. It belongs to the family of coumarin antibiotics and has been found to be effective against a wide range of bacterial infections, including those caused by drug-resistant strains.
Wirkmechanismus
1-(2-Chlorophenyl)-3-(3-chlorophenyl)prop-2-en-1-one inhibits the bacterial enzyme DNA gyrase by binding to the enzyme's ATP-binding site. This prevents the enzyme from carrying out its normal function, which is to introduce negative supercoils into the bacterial DNA. As a result, bacterial DNA replication and repair are inhibited, leading to bacterial cell death.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-(3-chlorophenyl)prop-2-en-1-one has been found to have minimal toxicity in animal studies, with no adverse effects on liver or kidney function. It has also been shown to have a low potential for drug interactions, making it a safe and effective antibiotic for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)prop-2-en-1-one is its broad-spectrum activity against a wide range of bacterial infections, including those caused by drug-resistant strains. It also has a low potential for drug interactions and minimal toxicity in animal studies. However, one of the main limitations of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)prop-2-en-1-one is its high cost of production, which limits its widespread use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Chlorophenyl)-3-(3-chlorophenyl)prop-2-en-1-one. One area of interest is the development of new synthesis methods that can reduce the cost of production. Another area of interest is the development of new formulations that can improve the efficacy and bioavailability of the drug. Additionally, further research is needed to investigate the potential use of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)prop-2-en-1-one in combination with other antibiotics to enhance its antibacterial activity.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-3-(3-chlorophenyl)prop-2-en-1-one has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of bacterial infections, including those caused by drug-resistant strains. It has been shown to inhibit the bacterial enzyme DNA gyrase, which is essential for bacterial DNA replication and repair. This mechanism of action makes it an attractive candidate for the treatment of bacterial infections.
Eigenschaften
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(3-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-10H/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNJPPYRDJUKDJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3-chlorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



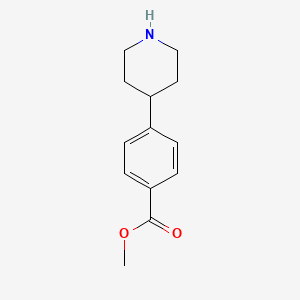

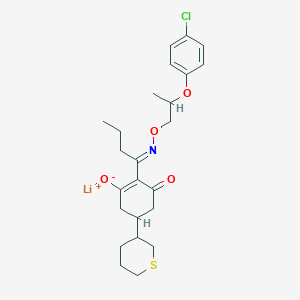
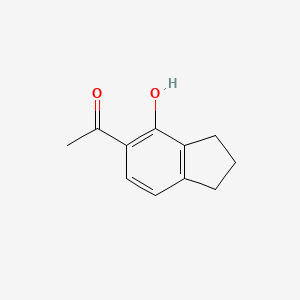
![1,3,4-trimethyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3121260.png)
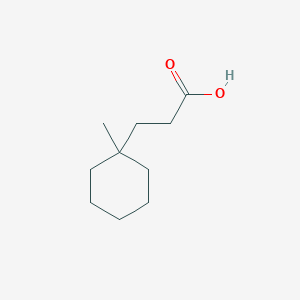

![ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B3121282.png)
![S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] benzenecarbothioate](/img/structure/B3121285.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid](/img/structure/B3121287.png)
